molecular formula C36H32N10Na2O10S2 B12710388 Disodium 4,4'-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate CAS No. 93982-93-5

Disodium 4,4'-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate

Cat. No.: B12710388
CAS No.: 93982-93-5
M. Wt: 874.8 g/mol
InChI Key: BLYMTTICGYPELP-YHPRVSEPSA-L
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Description

Disodium 4,4’-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a synthetic organic compound primarily used as an optical brightener. Optical brighteners are chemicals that absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum and re-emit light in the blue region (typically 420-470 nm). This compound is commonly used in detergents, paper, and textiles to enhance the appearance of color and brightness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4,4’-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves multiple steps:

    Formation of Stilbene Derivative: The initial step involves the synthesis of a stilbene derivative through a condensation reaction between appropriate benzaldehyde and benzyl compounds.

    Triazine Ring Formation: The stilbene derivative is then reacted with cyanuric chloride to form a triazine ring. This reaction typically occurs in the presence of a base such as sodium hydroxide.

    Anilino Substitution: The triazine-stilbene intermediate undergoes nucleophilic substitution with aniline to introduce the anilino groups.

    Hydroxyethoxy Substitution: Finally, the compound is reacted with ethylene glycol to introduce the hydroxyethoxy groups.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The reactions are typically conducted in aqueous or organic solvents, and the product is purified through crystallization or filtration.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the anilino groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazine ring, potentially breaking it down into simpler amines.

    Substitution: Nucleophilic substitution reactions are common, particularly at the triazine ring, where various nucleophiles can replace the anilino or hydroxyethoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines and simpler triazine derivatives.

    Substitution Products: Various substituted triazine-stilbene compounds.

Scientific Research Applications

Disodium 4,4’-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate has several scientific research applications:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in fluorescence microscopy to stain biological samples.

    Medicine: Investigated for potential use in diagnostic imaging due to its fluorescent properties.

    Industry: Widely used in the production of optical brighteners for detergents, paper, and textiles.

Mechanism of Action

The compound exerts its effects through fluorescence. It absorbs ultraviolet light and re-emits it as visible blue light, which enhances the brightness and whiteness of materials. The molecular targets include the chromophores in the compound that are responsible for light absorption and emission. The pathways involved are primarily photophysical processes, where the absorbed energy is released as fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4,4’-bis(2-sulfostyryl)biphenyl
  • Disodium 2,2’-((1,1’-biphenyl)-4,4’-diyldi-2,1-ethenediyl)bis(benzenesulfonate)
  • Disodium 4,4’-bis(2-sulfostyryl)diphenylamine

Uniqueness

Disodium 4,4’-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is unique due to the presence of both triazine and stilbene moieties, which provide enhanced stability and fluorescence properties compared to other optical brighteners. The hydroxyethoxy groups also contribute to its solubility and effectiveness in various applications.

Properties

CAS No.

93982-93-5

Molecular Formula

C36H32N10Na2O10S2

Molecular Weight

874.8 g/mol

IUPAC Name

disodium;5-[[4-anilino-6-(2-hydroxyethoxy)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethoxy)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C36H34N10O10S2.2Na/c47-17-19-55-35-43-31(37-25-7-3-1-4-8-25)41-33(45-35)39-27-15-13-23(29(21-27)57(49,50)51)11-12-24-14-16-28(22-30(24)58(52,53)54)40-34-42-32(38-26-9-5-2-6-10-26)44-36(46-34)56-20-18-48;;/h1-16,21-22,47-48H,17-20H2,(H,49,50,51)(H,52,53,54)(H2,37,39,41,43,45)(H2,38,40,42,44,46);;/q;2*+1/p-2/b12-11+;;

InChI Key

BLYMTTICGYPELP-YHPRVSEPSA-L

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)OCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)OCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)OCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)OCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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